molecular formula C10H14N4O2 B2567505 1-(3-Methyl-5-nitropyridin-2-yl)piperazine CAS No. 878809-66-6

1-(3-Methyl-5-nitropyridin-2-yl)piperazine

Cat. No.: B2567505
CAS No.: 878809-66-6
M. Wt: 222.248
InChI Key: YFLHJNIWMUZYAG-UHFFFAOYSA-N
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Description

“1-(3-Methyl-5-nitropyridin-2-yl)piperazine” is a chemical compound with the molecular formula C10H14N4O2 . It belongs to the class of compounds known as piperazines.


Synthesis Analysis

The synthesis of “this compound” can be achieved from 2-Chloro-5-nitropyridine and 2-Methylpiperazine .


Molecular Structure Analysis

The molecular weight of “this compound” is 222.24 . The molecular structure includes a piperazine ring attached to a nitropyridine ring .


Physical And Chemical Properties Analysis

The melting point of “this compound” is reported to be between 107-109°C . The compound is a crystalline solid with a pale yellow color.

Scientific Research Applications

Novel Bis(pyrazole-benzofuran) Hybrids Synthesis

1-(3-Methyl-5-nitropyridin-2-yl)piperazine derivatives have been synthesized and explored for their potential as bacterial biofilm inhibitors and MurB enzyme inhibitors. This research underscores the potential of these compounds in combating bacterial infections, especially those involving biofilm formation. The study found certain derivatives to show superior antibacterial efficacy and biofilm inhibition activities, making them promising candidates for further exploration in antibacterial drug development (Mekky & Sanad, 2020).

Leishmanicidal Activity

Compounds featuring the this compound structure have been synthesized and evaluated for their leishmanicidal activity. This study highlights the therapeutic potential of these compounds in treating Leishmaniasis, a disease caused by the Leishmania parasite. The findings suggest that these compounds could be further developed and optimized for use as anti-Leishmanial agents (Foroumadi et al., 2005).

PET Tracers for Neuropsychiatric Disorders

Research has explored the use of this compound derivatives as PET radioligands for in vivo quantification of 5-HT1A receptors. This has significant implications for improving the diagnosis and understanding of neuropsychiatric disorders. The study presents these derivatives as promising candidates for non-invasive imaging techniques, aiding in the study and treatment of mental health conditions (García et al., 2014).

Anti-inflammatory Activity

Compounds incorporating the this compound moiety have been synthesized and assessed for their anti-inflammatory properties. This research paves the way for the potential use of these compounds in treating inflammation-related disorders. The study reports promising in-vitro anti-inflammatory activity, indicating the potential therapeutic benefits of these compounds in managing inflammatory conditions (Ahmed et al., 2017).

Future Directions

The potential therapeutic properties of “1-(3-Methyl-5-nitropyridin-2-yl)piperazine” and similar compounds make them interesting subjects for future research. For instance, their anti-tubercular activity could be further explored .

Properties

IUPAC Name

1-(3-methyl-5-nitropyridin-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-8-6-9(14(15)16)7-12-10(8)13-4-2-11-3-5-13/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLHJNIWMUZYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCNCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(3-Methyl-5-nitro-pyridin-2-yl)-piperazine is prepared by heating a solution of 1 g of 2-chloro-3-methyl-5-nitro-pyridine (Maybridge Chemical Company Ltd.) and piperazine (5 g) in DMA at 110° C. for 16 h. Partition between EtOAc and water and wash the organic layer with water (2×). Dry the organic layer with Na2SO4 and concentrate to give crude product. Purify via flash chromatography eluting with MeOH:DCM:NH4OH (9:90:1) to give the title compound.
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